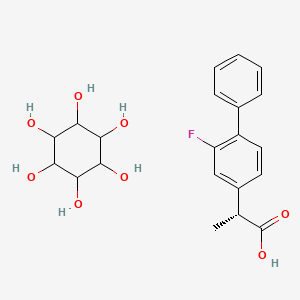
cyclohexane-1,2,3,4,5,6-hexol;(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYC-800 is a chemical compound known for its role as an inhibitor of Polo-like kinase 1 (PLK1). This compound has garnered significant attention in the field of cancer research due to its potential to inhibit tumor growth by targeting PLK1, a protein that plays a crucial role in cell division and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CYC-800 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often involves the use of organic solvents and catalysts to form the basic skeleton of the molecule.
Functional group modifications: Various reagents are used to introduce functional groups such as fluorine, hydroxyl, and others to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of CYC-800 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Batch or continuous flow reactors: To control reaction conditions precisely and ensure consistent product quality.
Purification steps: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CYC-800 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
CYC-800 has a wide range of scientific research applications, including:
Cancer Research: As a PLK1 inhibitor, CYC-800 is used to study its effects on tumor growth and cell division.
Cell Cycle Studies: It helps in understanding the role of PLK1 in cell cycle regulation.
Drug Development: CYC-800 serves as a lead compound for developing new anticancer drugs.
Biological Studies: It is used to investigate the molecular mechanisms of PLK1 inhibition and its downstream effects
Mécanisme D'action
CYC-800 exerts its effects by inhibiting Polo-like kinase 1 (PLK1), a protein that is essential for cell division. By binding to the ATP-binding site of PLK1, CYC-800 prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This inhibition disrupts the normal progression of the cell cycle, thereby inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI 2536: Another PLK1 inhibitor with similar mechanisms of action.
GSK461364: A PLK1 inhibitor with a different chemical structure but similar biological effects.
ON 019190.Na: A PLK1 inhibitor used in early clinical development.
Uniqueness of CYC-800
CYC-800 is unique due to its high specificity and potency as a PLK1 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for cancer research. Compared to other PLK1 inhibitors, CYC-800 may offer advantages in terms of selectivity and efficacy .
Propriétés
Formule moléculaire |
C21H25FO8 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
cyclohexane-1,2,3,4,5,6-hexol;(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2.C6H12O6/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-10H,1H3,(H,17,18);1-12H/t10-;/m1./s1 |
Clé InChI |
XXWQLQXGYRVJNJ-HNCPQSOCSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)
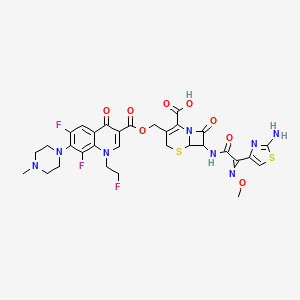
![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)
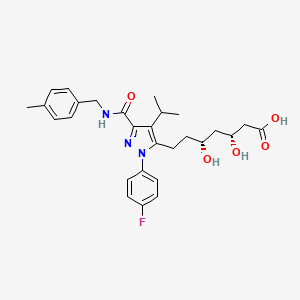
![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)
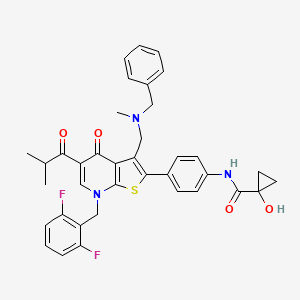
![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)
![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)
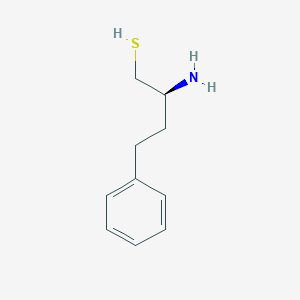
![(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)
![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)
![{(2S,5S,8S,11R,14R,17S)-14-Carboxymethyl-11-(1H-indol-3-ylmethyl)-8-isobutyl-3,6,9,12,15,18-hexaoxo-17-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-5-thiophen-2-yl-1,4,7,10,13,16hexaaza-cyclooctadec-2-yl}-acetic acid](/img/structure/B10837487.png)
![(2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B10837492.png)
